molecular formula C10H10Cl2N2O2 B11051178 Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-

Cat. No.: B11051178
M. Wt: 261.10 g/mol
InChI Key: ZMODQGOTOBSTQO-UHFFFAOYSA-N
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Description

(1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichloroethylidene group attached to an amino group, which is further connected to a carbamate moiety substituted with a 3-methylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dichloroethane with an amine to form the dichloroethylidene intermediate. This intermediate is then reacted with N-(3-methylphenyl)carbamate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The dichloroethylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

(1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (1,2-DICHLOROETHYLIDENE)AMINO N-(4-METHYLPHENYL)CARBAMATE: Similar structure but with a different position of the methyl group on the phenyl ring.

    (1,2-DICHLOROETHYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE: Another isomer with the methyl group in the ortho position.

    (1,2-DICHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE: Substitution of the methyl group with a chlorine atom.

Uniqueness

The uniqueness of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and applications where other isomers or analogs may not be as effective.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(1,2-dichloroethylideneamino) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-7-3-2-4-8(5-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15)

InChI Key

ZMODQGOTOBSTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)ON=C(CCl)Cl

Origin of Product

United States

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